An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinobenzothiazole Derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-hydrazinobenzothiazole derivatives. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its 2-hydrazino derivatives serve as crucial intermediates for the synthesis of a wide array of pharmacologically active compounds. This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates relevant biological pathways to facilitate further research and development in this promising area.
Synthesis of 2-Hydrazinobenzothiazole and its Derivatives
The synthesis of 2-hydrazinobenzothiazole can be achieved through several efficient routes, primarily utilizing commercially available precursors such as 2-mercaptobenzothiazole, 2-aminobenzothiazole, or 2-chlorobenzothiazole. The choice of starting material often depends on reagent availability, desired scale, and subsequent derivatization strategy.
Synthesis from 2-Mercaptobenzothiazole
A common and effective method for the preparation of 2-hydrazinobenzothiazole involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1] This nucleophilic substitution reaction typically proceeds by refluxing the reactants in an alcoholic solvent, such as ethanol.[2][3]
Synthesis from 2-Aminobenzothiazole
Another versatile approach begins with 2-aminobenzothiazole. This multi-step synthesis involves the diazotization of the amino group, followed by a reduction or subsequent reaction to introduce the hydrazine moiety. A common procedure involves reacting 2-aminobenzothiazole with hydrazine hydrate in ethylene glycol with the presence of hydrochloric acid.[4][5]
Synthesis from 2-Chlorobenzothiazole
2-Chlorobenzothiazole can also serve as a starting material for the synthesis of 2-hydrazinobenzothiazole. The reaction proceeds via a nucleophilic substitution where hydrazine hydrate displaces the chloro group.[4][6] This method is often high-yielding and straightforward.
Experimental Protocols
General Protocol for Synthesis from 2-Mercaptobenzothiazole
-
In a round-bottom flask, suspend 2-mercaptobenzothiazole (0.1 mol) in ethanol (150 cm³).
-
Add hydrazine hydrate (30%, 0.2 mol) to the suspension.[7]
-
Heat the mixture to reflux and maintain for 8 hours.[7]
-
Cool the reaction mixture to room temperature.
-
The resulting yellowish precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from chloroform or ethanol to yield 2-hydrazinobenzothiazole.[7]
General Protocol for Synthesis from 2-Aminobenzothiazole
-
In a flask, dissolve hydrazine hydrate (1 equivalent) in ethylene glycol at 5°C.[4]
-
With stirring, slowly add concentrated hydrochloric acid (2 mL), followed by 2-aminobenzothiazole (1 equivalent).[4]
-
Heat the reaction mixture to reflux for 2-3 hours.[4]
-
After cooling to room temperature, the solid product forms.
-
Collect the product by filtration, wash with water, and purify by recrystallization from ethanol.[4]
General Protocol for Derivatization to Hydrazones
-
Dissolve 2-hydrazinobenzothiazole (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Add the desired aldehyde or ketone (1 to 1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for an appropriate time (typically monitored by TLC).
-
Upon cooling, the hydrazone derivative often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization Data
The synthesized 2-hydrazinobenzothiazole and its derivatives are typically characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Physical properties like melting point and yield are also important indicators of product formation and purity.
Physical and Yield Data
| Starting Material | Derivative | Yield (%) | Melting Point (°C) | Reference |
| 2-Mercaptobenzothiazole | 2-Hydrazinobenzothiazole | 35 | 185-187 | [7] |
| 2-Aminobenzothiazole | 2-Hydrazinobenzothiazole | 90 | 200-202 | [4] |
| 2-Chlorobenzothiazole | 2-Hydrazinobenzothiazole | 93 | - | [4][6] |
| 2-Hydrazinobenzothiazole | N'-(substituted-benzylidene)-2-hydrazinobenzothiazole | 65-85 | - | [5] |
Spectroscopic Data
2-Hydrazinobenzothiazole
| Technique | Solvent/Method | Key Signals | Reference |
| ¹H NMR | DMSO-d₆ | δ 4.84 (s, 2H, NH₂), 6.85-7.65 (m, 4H, Ar-H), 8.62 (s, 1H, NH) | [4] |
| ¹³C NMR | DMSO-d₆ | δ 174.4, 153.9, 130.9, 125.8, 121.4, 120.7, 118.3 | [4][6][8] |
| IR | Nujol | ν (cm⁻¹) 3080 (NH₂), 1580 (C=N), 1520 (δNH) | [7] |
| ESI-MS | - | m/z 166 [M+H]⁺ | [4] |
Representative Hydrazone Derivative: 2-(N'-acetylhydrazino)benzothiazole
| Technique | Solvent/Method | Key Signals | Reference |
| ¹H NMR | CDCl₃/DMSO-d₆ | δ 2.15 (s, 3H, CH₃CO), 7.2-7.9 (m, 4H, Ar-H) | [7] |
| IR | Nujol | ν (cm⁻¹) 1680 (C=O), 1580 (C=N), 1520 (δNH) | [7] |
Biological Activity and Signaling Pathways
Derivatives of 2-hydrazinobenzothiazole, particularly hydrazones, have garnered significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[9][10]
Anticancer Mechanisms
Several benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9][11] These include the inhibition of crucial enzymes involved in cell proliferation and the induction of apoptosis.
Benzothiazole derivatives have been shown to inhibit tyrosine kinases, which are critical for cell signaling pathways that control cell growth and division.[9][11] Furthermore, some derivatives can induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS) within cancer cells.[9][11] Recent studies also indicate that these compounds can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]
Antimicrobial Mechanisms
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in bacteria and fungi. These compounds have been identified as inhibitors of key bacterial enzymes.[12][13]
Key targets for these compounds in bacterial cells include DNA gyrase, an enzyme essential for DNA replication, and dihydroorotase, which is involved in pyrimidine biosynthesis.[12][13] By inhibiting these and other vital enzymes, 2-hydrazinobenzothiazole derivatives disrupt critical cellular functions, leading to bacterial cell death.
Conclusion
2-Hydrazinobenzothiazole and its derivatives represent a versatile and highly valuable class of compounds for drug discovery and development. The synthetic routes to these molecules are well-established and high-yielding, providing a solid foundation for the creation of diverse chemical libraries. The significant anticancer and antimicrobial activities exhibited by these compounds, coupled with an increasing understanding of their mechanisms of action, underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides the essential technical information to support and inspire further research into this promising area of medicinal chemistry.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-HYDRAZINOBENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 13C NMR [m.chemicalbook.com]
- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 12. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
